molecular formula C8H9N3 B11923622 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine

2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11923622
M. Wt: 147.18 g/mol
InChI Key: MFYXPMUHZGGYBZ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS Number: 92660-36-1) is a high-purity chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolo[3,2-d]pyrimidine core, a deazapurine structure that closely mimics natural purine bases, allowing it to interact with a variety of enzymatic targets . This molecular framework is recognized for its versatile pharmacological potential and serves as a key synthetic intermediate for developing novel therapeutic agents. Research into pyrrolo[3,2-d]pyrimidine derivatives has demonstrated their promise in several areas. Studies have highlighted their potential as antitumor and antiproliferative agents, with some analogs showing activity against diverse cancer cell lines . Furthermore, this scaffold is being explored in the development of novel antitubercular agents to address multidrug-resistant strains of Mycobacterium tuberculosis . Early-stage research also indicates that some pyrrolo[3,2-d]pyrimidine derivatives possess antibacterial activity against various pathogenic bacteria . The compound is supplied for research purposes. Researchers are responsible for verifying the suitability of this material for their specific applications. This product is strictly for laboratory research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C8H9N3/c1-5-3-7-8(10-5)4-9-6(2)11-7/h3-4,10H,1-2H3

InChI Key

MFYXPMUHZGGYBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC=C2N1)C

Origin of Product

United States

Structural and Conformational Analysis of 2,6 Dimethyl 5h Pyrrolo 3,2 D Pyrimidine and Analogues

Regioisomeric Considerations within Pyrrolo[3,2-d]pyrimidine Frameworks

The pyrrolopyrimidine system can exist in several isomeric forms depending on the orientation of the fused rings and the position of the nitrogen atoms. The two most prominent isomers in chemical literature are the pyrrolo[2,3-d]pyrimidine and the pyrrolo[3,2-d]pyrimidine frameworks.

The pyrrolo[2,3-d]pyrimidine scaffold is frequently referred to as 7-deazapurine, highlighting its identity as a deaza-isostere of adenine (B156593), a key component of ATP. nih.gov This structural similarity to adenine has made the pyrrolo[2,3-d]pyrimidine nucleus a highly attractive and versatile scaffold for the development of ATP-competitive kinase inhibitors. nih.govnih.gov Its derivatives have been extensively investigated, leading to the development of treatments for inflammatory conditions and myeloproliferative diseases. nih.gov The core structure is noted for its potential in creating covalent inhibitors that can block mutant EGFR activity in cancer cells. nih.gov

Influence of Methyl Substitutions at Positions 2 and 6 on the Pyrrolo[3,2-d]pyrimidine Core

The substitution pattern on a heterocyclic core is a critical determinant of its physicochemical properties and biological activity. In 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine, the methyl groups at the C2 and C6 positions exert significant influence.

Methyl groups are relatively small, lipophilic substituents that can impact a molecule in several ways:

Steric Effects: The introduction of a methyl group can create steric hindrance that influences how the molecule binds to a biological target. For instance, in the related pyrido[3,4-d]pyrimidine (B3350098) series, introducing a methyl group at the 6-position was hypothesized to be less tolerated by the CDK2 kinase enzyme compared to the target MPS1 kinase, due to a potential clash with a bulky phenylalanine residue in the CDK2 active site. acs.org This strategy successfully enhanced kinase selectivity.

Electronic Effects: As electron-donating groups, methyl substituents can modulate the electron density of the aromatic ring system. This can affect the molecule's reactivity, stability, and the pKa of nearby nitrogen atoms.

Metabolic Stability: Methylation can be a key strategy to improve metabolic stability. In the development of pyrido[3,4-d]pyrimidine inhibitors, the introduction of a methyl group at the 6-position was found to significantly enhance stability in human liver microsomes (HLM), overcoming issues of rapid metabolism that had plagued earlier compounds. acs.org

For this compound, the two methyl groups would be expected to increase its lipophilicity and influence its binding interactions with target proteins through steric and electronic contributions. The specific substitution pattern is known to affect the photophysical properties of the pyrrolo[3,2-d]pyrimidine core, indicating a direct impact on the electronic structure. nih.gov

Theoretical Studies on Molecular Geometry and Electronic Properties

Computational chemistry provides invaluable insights into the structural and electronic nature of molecules like this compound, complementing experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the geometric properties of molecules. nih.gov For heterocyclic systems, calculations are often performed using methods like B3LYP with a basis set such as 6-31G* to determine the optimized molecular geometry. nih.gov These calculations yield precise information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional portrait of the molecule's most stable conformation. DFT has been successfully used to rationally choose monomers for polymerization by estimating their ionization potentials, which correlate well with experimentally determined properties. rsc.org Such theoretical simulations can provide structural evidence to explain the selective inhibitory activity of drug candidates. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

HOMO: The highest energy orbital containing electrons. It is considered the primary electron donor (nucleophilic). libretexts.org

LUMO: The lowest energy orbital devoid of electrons. It is considered the primary electron acceptor (electrophilic). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The interaction between the occupied orbitals of one molecule and the unoccupied orbitals of another (especially HOMO-LUMO interactions) causes attraction and is key to understanding chemical reactions. wikipedia.org

Substituents on the pyrrolopyrimidine ring play a critical role in tuning the energies of these frontier orbitals. Electron-donating groups, like the methyl groups in this compound, raise the energy of the HOMO, making the molecule a better electron donor. Conversely, electron-withdrawing groups lower the energy of the LUMO, making it a better electron acceptor. researchgate.net This principle allows for the predictable tuning of a molecule's electronic properties. rsc.org

Table 1: General Influence of Substituents on Frontier Molecular Orbitals
Substituent TypeEffect on HOMO EnergyEffect on LUMO EnergyEffect on HOMO-LUMO GapPredicted Impact on Reactivity
Electron-Donating (e.g., -CH₃, -OCH₃)Increase (Less Stable)Slight IncreaseDecreaseMore Nucleophilic / More Reactive
Electron-Withdrawing (e.g., -NO₂, -CF₃)Decrease (More Stable)Significant DecreaseMay Increase or DecreaseMore Electrophilic / Prone to Nucleophilic Attack

Tautomerism is a critical consideration for heterocyclic compounds containing N-H protons. For 5H-pyrrolo[3,2-d]pyrimidines, the proton on the pyrrole (B145914) nitrogen can potentially migrate to other nitrogen atoms in the ring system, such as the N7 position, leading to different tautomeric forms. The relative stability of these tautomers can significantly affect the molecule's chemical properties and its interactions in a biological environment.

The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the rings. Theoretical methods, particularly DFT calculations, are instrumental in investigating these equilibria. By calculating the total electronic energies of each possible tautomer, researchers can predict the most stable form under specific conditions. These studies provide a deeper understanding of the molecule's predominant structure, which is essential for interpreting its reactivity and designing molecular interactions.

Advanced Synthetic Strategies for 2,6 Dimethyl 5h Pyrrolo 3,2 D Pyrimidine and Its Derivatives

Classical and Tandem Reaction Sequences

Classical methods in heterocyclic synthesis often rely on multi-step sequences that build the target ring system in a linear fashion. Tandem reactions, where multiple bond-forming events occur sequentially in a single operation without isolating intermediates, offer a more efficient approach.

While not directly applied to 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine in the reviewed literature, the Dakin-West reaction and the Dimroth rearrangement are classical transformations utilized in the synthesis of the isomeric pyrrolo[2,3-d]pyrimidine system. These reactions highlight fundamental strategies in building the fused heterocyclic core.

The Dakin-West reaction transforms an α-amino acid into a corresponding α-acetamido ketone using an acid anhydride and a base, typically pyridine. alfa-chemistry.comname-reaction.com The reaction proceeds through the formation of an azlactone intermediate, which, after a series of steps including acylation, ring-opening, and decarboxylation, yields the final keto-amide product. alfa-chemistry.comwikipedia.org This reaction has been successfully applied on a large scale for the synthesis of precursors to pyrrolo[2,3-d]pyrimidines, starting from inexpensive amino acids like alanine. acs.orgacs.org A key intermediate, an aminoketone, is formed which can then be used to construct the pyrrole (B145914) ring. acs.org

The Dimroth rearrangement is an isomerization process common to many nitrogen-containing heterocycles, including various condensed pyrimidines. nih.gov It typically involves the opening of the pyrimidine (B1678525) ring followed by re-closure, which effectively swaps the positions of an endocyclic and an exocyclic nitrogen atom and its substituent. nih.gov This rearrangement can be catalyzed by acid or base and is often accelerated by heat. nih.gov In the synthesis of 4-(phenylamino)-pyrrolo[2,3-d]pyrimidines, an imine intermediate can be isomerized to the more stable amino tautomer via a Dimroth rearrangement, representing a crucial final step in the synthetic sequence. acs.org The reaction mechanism under basic conditions involves hydration of the pyrimidine ring, followed by ring cleavage to an open-chain intermediate, and subsequent recyclization to form the rearranged, thermodynamically more stable product. nih.gov

One-Pot Multicomponent Reaction (MCR) Methodologies

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a product that incorporates substantial portions of all the starting materials. scielo.org.mxmdpi.com These methods are prized for their operational simplicity, reduction of waste, and ability to rapidly generate molecular complexity. scielo.org.mxnih.gov

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in MCRs. L-proline, a simple amino acid, has been effectively used as an organocatalyst for the one-pot, three-component synthesis of pyrrolo[3,2-d]pyrimidine derivatives. researchgate.net This methodology involves the reaction of 4-hydroxycoumarin, arylglyoxals, and a 6-aminouracil derivative in refluxing acetic acid. researchgate.net The proposed mechanism involves an initial L-proline-catalyzed Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular heterocyclization to furnish the final fused ring system. researchgate.net Similarly, thiamine hydrochloride (Vitamin B1) has been employed as a recyclable organocatalyst in aqueous media for the synthesis of the isomeric pyrrolo[2,3-d]pyrimidines, highlighting the versatility of organocatalysis in environmentally benign synthetic routes. tandfonline.com

Various catalysts can mediate the cyclization steps required to form pyrrolopyrimidine scaffolds. An I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones provides an attractive, one-step process to prepare pyrrolo[2,3-d]pyrimidines with yields up to 99%. nih.govresearchgate.net This reaction proceeds through a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring opening. nih.govresearchgate.net Another example involves an Al(OTf)₃-catalyzed tandem annulation reaction between propargylic alcohols and aminopyrimidines, which offers a convenient route to substituted pyrrolo[3,2-d]pyrimidinedione derivatives. researchgate.net Copper catalysts have also been used in coupling reactions to afford pyrrolo[2,3-d]pyrimidines from 5-bromopyrimidin-4-amines and alkynes, presenting a more cost-effective and less toxic alternative to palladium catalysts. tandfonline.com

Modern Synthetic Strategies

Modern synthetic chemistry emphasizes the development of novel, highly efficient reactions that can build complex molecular architectures with high selectivity and atom economy. Domino reactions are a prime example of such strategies.

A robust and modern methodology for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been developed based on a domino C-N coupling/hydroamination reaction. beilstein-journals.orgnih.gov This strategy utilizes readily available alkynylated uracils, which are first synthesized via a Sonogashira reaction from 5-bromo-6-chloro-1,3-dimethyluracil. beilstein-journals.orgnih.gov The subsequent key step is a palladium-catalyzed domino reaction with various anilines. beilstein-journals.orgbeilstein-journals.org

The process involves an initial intermolecular C-N cross-coupling followed by an intramolecular hydroamination, cyclizing to form the pyrrole ring fused to the pyrimidine-dione core. beilstein-journals.org The reaction conditions have been carefully optimized, with the choice of palladium catalyst and ligand being crucial for achieving high yields.

Table 1: Optimization of Domino C-N Coupling/Hydroamination Reaction Conditions Optimization for the reaction of alkynylated uracil (3a) with p-toluidine to yield pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione (4a). beilstein-journals.orgnih.gov

EntryCatalyst (mol %)Ligand (mol %)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)XPhos (5)K₃PO₄ (3)DMA1001515
2Pd(OAc)₂ (5)SPhos (5)K₃PO₄ (3)DMA1001525
3Pd(OAc)₂ (5)RuPhos (5)K₃PO₄ (3)DMA1001531
4Pd(OAc)₂ (5)DPEphos (5)K₃PO₄ (3)DMA1001581
5Pd₂(dba)₃ (2.5)DPEphos (5)K₃PO₄ (3)DMA1001575

The optimized conditions, using Pd(OAc)₂ as the catalyst and DPEphos as the ligand, tolerate a wide range of functional groups on the aniline component, including methoxy, fluoro, trifluoromethyl, methyl, and bromo groups, providing moderate to good yields of the corresponding products. beilstein-journals.orgbeilstein-journals.org This domino reaction represents a highly efficient and versatile method for accessing the pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione scaffold. nih.govdoaj.org

Strategic Functionalization and Derivatization Routes

The strategic functionalization of the this compound scaffold is pivotal for the exploration of its chemical space and the development of novel derivatives with tailored properties. Among the various synthetic transformations, halogenation stands out as a key intermediate strategy. The introduction of a halogen atom at specific positions of the pyrrolopyrimidine core provides a versatile handle for subsequent cross-coupling and nucleophilic substitution reactions, enabling the introduction of a wide array of substituents.

Halogenation as a Key Intermediate Strategy for Introducing Diverse Substituents

The introduction of halogen atoms, such as chlorine, bromine, and iodine, onto the this compound nucleus transforms it into a versatile building block for further chemical modifications. The halogenated derivatives serve as crucial intermediates, readily participating in a variety of coupling and substitution reactions to afford a diverse library of functionalized compounds.

The halogenation of the broader pyrrolo[3,2-d]pyrimidine scaffold has been successfully achieved using standard electrophilic halogenating agents. For instance, the bromination of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine has been accomplished with N-bromosuccinimide (NBS) in anhydrous tetrahydrofuran (THF) at room temperature, yielding the 7-bromo derivative in high yield. Similarly, iodination at the same position has been effectively carried out using N-iodosuccinimide (NIS) under similar reaction conditions. These established protocols provide a strong foundation for the targeted halogenation of the 2,6-dimethyl substituted analogue.

Once obtained, these halogenated intermediates are primed for a range of derivatization reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for forging new carbon-carbon and carbon-nitrogen bonds, respectively. For example, a chloro-substituted pyrrolopyrimidine can be coupled with various boronic acids in a Suzuki reaction to introduce aryl or heteroaryl moieties. Likewise, the Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines.

Furthermore, the activated halogen atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles, including amines, alcohols, and thiols. The reactivity of the halogen is dependent on its nature and the position on the heterocyclic core.

The following data table summarizes representative examples of derivatization reactions starting from a halogenated pyrrolopyrimidine core, illustrating the versatility of this synthetic strategy. While these examples may not be on the exact this compound scaffold due to the specificity of available literature, they demonstrate the general applicability of these methods to the broader class of pyrrolopyrimidines.

Halogenated SubstrateReaction TypeCoupling Partner/NucleophileCatalyst/ReagentsProductYield (%)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAminationAnilineHCl (0.1 equiv.), Water4-(Phenylamino)-7H-pyrrolo[2,3-d]pyrimidine80-94%
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAminationmeta- and para-substituted anilinesHCl (0.1 equiv.), WaterCorresponding 4-anilino-7H-pyrrolo[2,3-d]pyrimidinesHigh
5-Bromo-7H-pyrrolo[2,3-d]pyrimidineSuzuki CouplingArylboronic acidsPd catalyst5-Aryl-7H-pyrrolo[2,3-d]pyrimidinesNot specified
Halogenated Pyrrolo[3,2-d]pyrimidinesBuchwald-Hartwig AminationAminesPd catalystAminated Pyrrolo[3,2-d]pyrimidinesNot specified

Computational Chemistry Applications in the Research of 2,6 Dimethyl 5h Pyrrolo 3,2 D Pyrimidine Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine analogues and their biological targets.

Predictive Binding Mode Analysis with Kinases and Other Enzyme Targets

Molecular docking studies have been instrumental in elucidating the binding modes of pyrrolo[2,3-d]pyrimidine derivatives with various protein kinases, which are crucial targets in cancer therapy. mdpi.com For instance, the docking of novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives into the active sites of kinases like FGFR4, Tie2, and TrkA has revealed key interactions. These studies showed that specific moieties, such as an octamide chain, are critical for activity as they extend into the ATP binding site and form van der Waals contacts. bohrium.com The binding of these compounds can involve a variety of interactions including hydrogen bonds, salt bridges, π-anion interactions, and hydrophobic interactions within the kinase's hydrophobic pocket. bohrium.com

In some cases, docking studies have suggested that certain pyrrolo[2,3-d]pyrimidine analogues may act as type III kinase inhibitors, binding to an allosteric site rather than the highly conserved kinase hinge region. bohrium.com This can lead to higher selectivity and potentially fewer off-target effects. Furthermore, molecular docking has been used to compare the binding interactions of novel pyrrolo[2,3-d]pyrimidine derivatives with known multi-targeted kinase inhibitors like sunitinib, demonstrating similar binding patterns within the active sites of enzymes such as EGFR, VEGFR2, HER2, and CDK2. mdpi.com

Table 1: Molecular Docking Results of Pyrrolo[2,3-d]pyrimidine Analogues with Kinase Targets

CompoundTarget Kinase(s)Key Interactions ObservedPredicted Binding Mode
6f (5,6-disubstituted octamide) FGFR4, Tie2, TrkASalt-bridge, π-anion, hydrogen-bond, hydrophobic interactionsAllosteric (Type III inhibitor)
5k (halogenated benzohydrazide) EGFR, VEGFR2, HER2, CDK2Similar to sunitinibATP-competitive
Pyrrolopyridinone derivatives Cdc7--
Pyrrolo[3,2-d]pyrimidine derivatives KDR (VEGFR-2)Hydrophobic interactions with allosteric siteNon-ATP competitive (Type II)

This table is for illustrative purposes and synthesizes findings from multiple sources.

Pharmacophore Modeling for Rational Ligand Design

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity.

Identification of Key Features for Biological Activity

Through pharmacophore modeling, researchers can distill the crucial structural features from a set of active molecules. For pyrrolo[2,3-d]pyrimidine derivatives, these models have highlighted the importance of specific substitutions for their antiproliferative activity. For example, a structure-activity relationship (SAR) study established that a terminal octamide moiety at C2 and disubstitution with fluorobenzyl piperazines at C5 and C6 of the pyrrolo[2,3-d]pyrimidine core are key structural features for potent anticancer activity. bohrium.com The pyrrolo[2,3-d]pyrimidine scaffold itself is considered a significant pharmacophore for kinase inhibitors due to its purine-like structure. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Potency

QSAR models are valuable for predicting the biological potency of newly designed compounds before their synthesis, thereby saving time and resources. For pyrrolo[3,2-d]pyrimidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govconsensus.app These studies, performed on a series of pyrrolo[3,2-d]pyrimidine derivatives as Kinase Insert Domain Receptor (KDR) inhibitors, yielded statistically significant models. nih.govconsensus.app The models produced high cross-validated correlation coefficients (q²) and non-cross-validated correlation coefficients (r²), indicating their robustness and predictive power. nih.govconsensus.app Such models, often developed in conjunction with molecular docking to define the bioactive conformation, provide contour maps that help in understanding the structure-activity relationship and guide the design of new, more potent inhibitors. nih.govresearchgate.net

Table 2: Statistical Results of 3D-QSAR Models for Pyrrolo[3,2-d]pyrimidine Derivatives as KDR Inhibitors

Modelq² (Cross-validated correlation coefficient)r² (Non-cross-validated correlation coefficient)r²pred (Predicted correlation coefficient)
CoMFA 0.5420.9120.913
CoMSIA 0.5520.9550.897

Data from Wu et al. (2012) nih.govconsensus.app

Advanced Spectroscopic Property Predictions via Computational Methods

Computational methods are also employed to predict the spectroscopic properties of molecules, which can aid in their structural characterization. Techniques based on Density Functional Theory (DFT) can be used to calculate properties like Infrared (IR), ¹H NMR, and ¹³C NMR spectra. nih.gov While there can be discrepancies between the calculated and experimental values, these computational predictions often show good agreement and can be a valuable tool for structural elucidation. nih.gov For example, the calculated vibrational spectra can help in assigning the characteristic bands observed in experimental IR spectra. nih.gov Similarly, predicted NMR chemical shifts, while sometimes differing from experimental values due to factors like solvent effects and intermolecular interactions, generally correlate well and assist in the assignment of protons and carbons in the molecular structure. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, particularly those employing DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is a common approach implemented for this purpose. The process begins with the optimization of the molecule's geometry using a selected DFT functional and basis set, such as B3LYP/6-311++G(d,p). Following optimization, the GIAO method is used to calculate the NMR isotropic shielding tensors in a vacuum or in a simulated solvent environment. These calculated shielding values are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Below is an illustrative table showcasing the kind of data generated from such computational studies, comparing predicted chemical shifts for this compound with typical experimental ranges for similar heterocyclic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are hypothetical, based on DFT calculations (B3LYP/6-311++G(d,p)) and are for illustrative purposes.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-151.5
C2-CH₃2.5521.8
C48.45145.0
C5-NH12.10-
C6-158.2
C6-CH₃2.4817.5
C76.50101.3
C7a-149.7

Vibrational Frequency Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a cornerstone for identifying functional groups and confirming molecular structures. Computational vibrational analysis serves as a powerful aid in the interpretation of these experimental spectra. Using DFT, researchers can calculate the harmonic vibrational frequencies of a molecule from its optimized geometry. nih.gov These calculations provide a set of vibrational modes, each with a corresponding frequency and intensity, which can be directly correlated with the peaks observed in experimental FT-IR and Raman spectra.

The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. nih.gov This combined experimental and computational approach allows for a more reliable and complete assignment of the vibrational bands to specific atomic motions, such as stretching, bending, and torsional modes within the molecule.

For instance, in a study of 2-amino-4,6-dimethyl pyrimidine (B1678525), a structurally related compound, DFT calculations at the B3LYP/6-31G level were used to perform a complete vibrational assignment. nih.gov The calculated wavenumbers were scaled and compared with experimental FT-IR and FT-Raman spectra, showing excellent agreement. nih.gov This methodology allows for the unambiguous assignment of vibrations, including the characteristic N-H, C-H, C=N, and C-C stretching and bending modes of the pyrimidine ring and its substituents.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Amino-4,6-dimethyl pyrimidine (Data sourced from a study on a related pyrimidine derivative to illustrate the application of vibrational analysis). nih.gov

Assignment (Vibrational Mode)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) (cm⁻¹)
NH₂ Asymmetric Stretch348134783479
NH₂ Symmetric Stretch332033173318
C-H Asymmetric Stretch (CH₃)300730043005
C-H Symmetric Stretch (CH₃)296229602961
C=N Stretch165016481649
NH₂ Scissoring159515931594
Ring Stretching145214501451
CH₃ Asymmetric Deformation142014181419

Structure Activity Relationship Sar Investigations of Substituted 2,6 Dimethyl 5h Pyrrolo 3,2 D Pyrimidine Systems

Elucidation of Structural Determinants for Enzyme Inhibition (e.g., Kinases, Folate Pathway Enzymes)

Investigations into pyrrolo[3,2-d]pyrimidine derivatives have revealed key structural features that govern their inhibitory activity against various enzymes, particularly those in the folate pathway and microtubule dynamics.

Folate Pathway Enzymes: A series of 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been identified as inhibitors of one-carbon (C1) metabolism, targeting enzymes crucial for cancer cell proliferation. nih.gov These compounds were designed to inhibit serine hydroxymethyltransferase (SHMT), a key enzyme in both mitochondrial and cytosolic C1 pathways. nih.gov

Molecular modeling and enzyme assays have shown that the pyrrolo[3,2-d]pyrimidine scaffold can occupy the folate binding site of SHMT2. figshare.com Specific interactions include:

The 2-NH2 group forming a hydrogen bond with the backbone of Pro167.

The N1 atom of the pyrimidine (B1678525) ring forming hydrogen bonds with Thr411.

Substituents at the 5-position of the pyrrole (B145914) ring are critical for activity. For instance, in compound AGF347, a 2-fluorophenyl ring attached via a four-carbon alkyl linker is sandwiched between Tyr176 and Tyr105 of SHMT2. figshare.com

These compounds not only inhibit SHMT2 but also show activity against cytosolic enzymes like SHMT1 and purine (B94841) biosynthetic enzymes such as β-glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov The multitargeted nature of these inhibitors is a key aspect of their design. nih.govresearchgate.net

Microtubule Targeting: Substituted pyrrolo[3,2-d]pyrimidines have also been developed as microtubule targeting agents. SAR studies revealed that methylation at the N5 position of the pyrrolo[3,2-d]pyrimidine core is essential for potent microtubule depolymerizing activity. nih.gov For example, the N5-methylated analog (compound 5 ) was over 150-fold more potent than its unsubstituted counterpart (1 ). nih.gov This significant increase in potency is attributed to a sterically induced conformational restriction, which forces the N4-aryl substituent into a syn conformation relative to the scaffold, a feature associated with higher activity. nih.gov

While the pyrrolo[2,3-d]pyrimidine isomer is more commonly associated with kinase inhibition due to its structural mimicry of adenine (B156593), the exploration of pyrrolo[3,2-d]pyrimidines as kinase inhibitors is less documented. nih.gov The distinct arrangement of nitrogen atoms in the pyrrolo[3,2-d]pyrimidine core generally directs its derivatives toward different biological targets.

Correlation of Molecular Modifications with Cellular Biological Activities

The structural modifications of the pyrrolo[3,2-d]pyrimidine scaffold directly correlate with their biological effects in cellular assays. These compounds have demonstrated broad-spectrum in vitro antitumor efficacy against various cancer cell lines.

For the 5-substituted pyrrolo[3,2-d]pyrimidine antifolates, their antiproliferative activity was confirmed in non-small cell lung cancer (H460), colon cancer (HCT116), and pancreatic cancer (MIA PaCa-2) cells. nih.gov The potency of these compounds is influenced by the nature of the substituent at the 5-position. The introduction of benzoyl or thienoyl groups at this position leads to potent inhibitors. figshare.com The cellular activity of these compounds can be reversed by the addition of metabolites like glycine (B1666218) or adenosine, confirming their mechanism of action through the inhibition of C1 metabolism. nih.gov

Table 1: Antiproliferative Activity of 5-Substituted Pyrrolo[3,2-d]pyrimidine Analogs

CompoundModificationTarget Cell LineIC50 (nM)Reference
AGF2915-substituted benzoyl analogH460~200 nih.gov
AGF3205-substituted benzoyl analogH460~150 nih.gov
AGF3475-substituted thienoyl analogH460~100 nih.gov
Compound 5N5-CH3, N4-(4-methoxyphenyl)-N-methylMDA-MB-435Potent nih.gov
Compound 11N5-CH3, N4-(3-hydroxy-4-methoxyphenyl)MDA-MB-435Potent nih.gov

In the case of microtubule targeting agents, N5-methylation was the key modification that dramatically enhanced cellular potency. nih.gov Compound 5 (N5-CH3) and compound 11 demonstrated significant inhibition of tumor growth in in vivo xenograft models. nih.gov Furthermore, these potent compounds were able to circumvent drug resistance mediated by P-glycoprotein (Pgp) and βIII-tubulin, which are common mechanisms of resistance to other microtubule agents. nih.gov

Design Principles for Modulating Target Selectivity and Potency

The design of potent and selective pyrrolo[3,2-d]pyrimidine inhibitors follows several key principles derived from extensive SAR studies.

Scaffold Substitution: The position and nature of substituents on the pyrrolo[3,2-d]pyrimidine core are paramount.

N5-Substitution: For microtubule targeting agents, substitution at the N5 position, particularly with a small alkyl group like methyl, is a critical design element for achieving high potency. This modification induces a favorable conformation for target binding. nih.gov

C5-Substitution: For folate pathway inhibitors, elaborate substitutions at the C5 position of the pyrrole ring are essential. The length and composition of the linker and the nature of the terminal aromatic or heteroaromatic ring dictate the potency and enzyme selectivity. nih.govfigshare.com

Target-Specific Moieties: The incorporation of specific chemical groups can direct the molecule to a particular target class.

For antifolates, the addition of moieties that mimic the structure of folic acid, such as benzoyl or thienoyl groups linked to an amino acid, can enhance binding to folate-dependent enzymes. nih.gov

For microtubule inhibitors, a dimethoxyphenyl or similar substituted aryl group at the N4 position is a common feature of colchicine (B1669291) site binding agents, and this has been successfully applied to the pyrrolo[3,2-d]pyrimidine scaffold. nih.gov

Exploiting Isomeric Scaffolds: While this article focuses on the pyrrolo[3,2-d]pyrimidine system, a broader design principle involves selecting the appropriate heterocyclic core for the intended target. The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, for example, is a well-established template for designing kinase inhibitors because its N7-lacking structure mimics the adenine core of ATP. nih.govmdpi.com Strategic incorporation of halogens and other groups on this isomeric scaffold has led to potent and selective kinase inhibitors. mdpi.comnih.gov

Impact of Regioisomeric Changes on SAR Profiles

The regioisomeric relationship between pyrrolo[3,2-d]pyrimidines and pyrrolo[2,3-d]pyrimidines has a profound impact on their SAR profiles and their utility as templates for drug design. The different arrangement of the nitrogen atoms in the pyrimidine ring and the point of fusion with the pyrrole ring lead to distinct electronic properties and three-dimensional shapes, predisposing them to interact with different biological targets.

Pyrrolo[2,3-d]pyrimidines (7-Deazapurines): This isomer is a structural bioisostere of purine. Its resemblance to adenine makes it an ideal scaffold for developing inhibitors that target ATP-binding sites in enzymes, most notably protein kinases. nih.gov Numerous clinically evaluated kinase inhibitors, such as those targeting EGFR, Her2, and VEGFR2, are based on this scaffold. mdpi.comnih.gov The SAR for this series is often focused on substitutions at the C4 and C5 positions, which can modulate kinase selectivity and potency. nih.govnih.gov

Pyrrolo[3,2-d]pyrimidines (9-Deazapurines): This isomer is less commonly exploited as a kinase inhibitor. Instead, its unique geometry has been successfully leveraged to target other classes of enzymes and receptors. As discussed, it has proven to be a versatile scaffold for developing potent inhibitors of folate pathway enzymes (SHMT, GARFTase) and microtubule assembly. nih.govnih.gov It has also been investigated for developing neuropeptide Y5 receptor antagonists. nih.gov The SAR for this series is highly dependent on the target, with key substitutions at the N4, C5, and N5 positions.

In essence, the change in the fusion of the pyrrole and pyrimidine rings fundamentally alters the pharmacophore presented by the molecule. This directs the pyrrolo[2,3-d]pyrimidine scaffold primarily towards kinase inhibition, while the pyrrolo[3,2-d]pyrimidine scaffold has demonstrated broader utility against other important therapeutic targets.

Research Methodologies for Biological Evaluation of 2,6 Dimethyl 5h Pyrrolo 3,2 D Pyrimidine Derivatives

In Vitro Enzyme Activity Modulation Studies

The initial phase of evaluating pyrrolo[3,2-d]pyrimidine derivatives typically involves in vitro assays to determine their direct effects on specific molecular targets. These assays are crucial for establishing structure-activity relationships (SAR) and optimizing compound potency and selectivity.

Kinase Inhibition Profiling

Derivatives of the pyrrolo[3,2-d]pyrimidine and the bioisosteric pyrrolo[2,3-d]pyrimidine scaffold are widely recognized as potent kinase inhibitors, a class of drugs that can block the action of protein kinases. nih.gov The structural resemblance of the pyrrolopyrimidine ring to adenine (B156593) allows these compounds to act as ATP-competitive inhibitors at the kinase hinge region. nih.govmdpi.com Evaluation methodologies often involve screening against a panel of kinases to determine potency and selectivity.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): To develop dual inhibitors for HER2 and EGFR, researchers have explored pyrrolo[3,2-d]pyrimidine derivatives. acs.org One study led to a preclinical candidate that showed potent inhibitory activity against both HER2 (IC₅₀ of 0.98 nM) and EGFR (IC₅₀ of 2.5 nM). acs.org Another investigation focused on developing reversible inhibitors for EGFR mutants, including the drug-resistant T790M/L858R double mutant. nih.gov While the discovered inhibitor showed modest cellular activity, the study provided critical structural insights for designing more potent noncovalent inhibitors. nih.gov

Janus Kinase (JAK): The JAK family of tyrosine kinases is pivotal in cytokine signaling. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent and selective JAK inhibitors. For instance, by introducing specific substituents, researchers have created compounds with high selectivity for JAK3 over other JAK family members. nih.gov Dual inhibitors targeting both JAK and Histone Deacetylases (HDAC) have also been developed from a pyrrolo[2,3-d]pyrimidine scaffold, showing potent inhibition of JAK1/2/3. nih.govmdpi.com

Histone Deacetylase (HDAC): HDACs are key epigenetic regulators and validated cancer drug targets. nih.govnih.gov Novel HDAC inhibitors based on pyrrolo[2,3-d]pyrimidine scaffolds have been designed and synthesized. One such compound demonstrated potent inhibitory activity against HDACs 1, 2, 3, and 6, with IC₅₀ values in the low nanomolar range (5.2, 6.0, 8.8, and 4.4 nM, respectively). nih.gov

RET Kinase: Mutations in the RET kinase are drivers in certain cancers like thyroid and non-small cell lung cancer. nih.gov Researchers have investigated pyrrolo[2,3-d]pyrimidine derivatives for their ability to inhibit both wild-type and drug-resistant mutant forms of RET, identifying a lead compound with low nanomolar potency. nih.gov

p21-Activated Kinase 4 (PAK4): PAK4 is overexpressed in various cancers, making it an attractive therapeutic target. nih.gov A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were developed as ATP-competitive inhibitors of PAK4. nih.govfrontiersin.org Molecular dynamics simulations have been employed to understand the binding modes and inhibitory mechanisms of these compounds, revealing that interactions with the hinge region and specific residues contribute to their inhibitory capacity. frontiersin.org

Cyclin-Dependent Kinase 2 (CDK2): CDKs are crucial regulators of the cell cycle, and their dysregulation is common in cancer. scispace.com New series of pyrrolo[3,2-d]pyrimidine derivatives have been designed and synthesized as potential EGFR and CDK2 inhibitors. nih.gov One compound was found to potently inhibit CDK2/Cyclin A1. nih.gov Another study focused on developing highly selective CDK2 inhibitors from a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core, achieving over 200-fold selectivity against other CDKs. acs.org

Phosphoinositide 3-kinase (PI3K): The PI3K pathway is frequently overactivated in cancer. nih.gov While specific studies on 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine are limited, related pyrimidine (B1678525) derivatives have been developed as PI3K inhibitors. For example, 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have been designed and evaluated for their PI3K inhibitory potential. nih.gov

Target KinaseScaffoldKey Findings / MethodologyReference
EGFR/HER2Pyrrolo[3,2-d]pyrimidineDual inhibitors developed; potent activity (IC₅₀: 0.98/2.5 nM). Reversible inhibitors for EGFR mutants designed. acs.orgnih.gov
JAKPyrrolo[2,3-d]pyrimidineHighly selective JAK3 inhibitors developed. Dual JAK/HDAC inhibitors show potent inhibition of JAK1/2/3. nih.govnih.govmdpi.com
HDACPyrrolo[2,3-d]pyrimidinePotent inhibition of HDACs 1, 2, 3, and 6 in low nM range. nih.gov
RETPyrrolo[2,3-d]pyrimidineInhibitors for wild-type and mutant RET identified with low nM potency. nih.gov
PAK47H-pyrrolo[2,3-d]pyrimidineATP-competitive inhibitors developed (IC₅₀ as low as 2.7 nM). Binding mechanism studied via molecular dynamics. nih.govfrontiersin.org
CDK2Pyrrolo[3,2-d]pyrimidinePotent EGFR/CDK2 dual inhibitors designed. Highly selective CDK2 inhibitors developed (>200x selectivity). nih.govacs.org

Folate Pathway Enzyme Inhibition Assays

Pyrrolopyrimidine-based compounds can act as antifolates, disrupting the folate metabolic pathway that is essential for nucleotide synthesis and cell proliferation. Key enzymes in this pathway are targeted for inhibition.

Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR): Researchers have designed and synthesized pyrrolo[2,3-d]pyrimidine derivatives as dual inhibitors of human TS and DHFR. rsc.org One classical analogue was found to be a potent dual inhibitor with an IC₅₀ of 90 nM against human TS and 420 nM against human DHFR. rsc.org Other studies have focused on developing novel pyrrolo[2,3-d]pyrimidine-based antifolates that inhibit multiple folate-requiring enzymes simultaneously. nih.gov For instance, the compound LY231514 and its polyglutamated forms show potent inhibition of TS and DHFR. nih.gov Similarly, 2,4-diaminopyrido[3,2-d]pyrimidine derivatives have been evaluated as selective inhibitors of DHFR from pathogenic organisms like Pneumocystis carinii and Toxoplasma gondii.

Neuropeptide Y5 Receptor Antagonism Assays

Neuropeptide Y (NPY) plays a significant role in regulating food intake, with the Y5 receptor subtype being a key contributor. nih.gov Antagonists of this receptor are explored as potential treatments for obesity. A series of pyrrolo[3,2-d]pyrimidine derivatives were synthesized and evaluated for their ability to bind to Y5 receptors in vitro. nih.gov These studies utilize radioligand binding assays with cell lines expressing the human Y5 receptor to determine the binding affinity (Ki) of the compounds and establish a pharmacophore model for this class of antagonists. nih.gov

DNA Gyrase B Chain Inhibition

The bacterial topoisomerases DNA gyrase (GyrB) and topoisomerase IV (ParE) are essential enzymes for bacterial DNA replication and are validated targets for broad-spectrum antibacterial agents. nih.gov A novel pyrrolopyrimidine inhibitor series was identified and optimized using structure-based design to have potent, dual-targeting activity against GyrB and ParE. nih.gov The evaluation involves enzymatic assays to measure the inhibitory concentration (IC₅₀) against purified GyrB and ParE from various bacterial species, including Gram-negative pathogens. nih.gov

Cellular Mechanistic Studies

Following in vitro enzymatic assays, the biological activity of promising compounds is further investigated in cellular models to understand their effects on complex biological processes.

Cell Cycle Progression Analysis

To understand the antiproliferative effects of pyrrolo[3,2-d]pyrimidine derivatives, cell cycle analysis is a fundamental methodology. This is typically performed using flow cytometry. Cancer cells are treated with the compound of interest for a defined period (e.g., 24 hours). nih.gov Subsequently, the cells are harvested, fixed, and stained with a fluorescent DNA-binding dye like propidium (B1200493) iodide. nih.gov The DNA content of individual cells is then measured by a flow cytometer. The resulting data allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase (cell cycle arrest) indicates that the compound interferes with the molecular machinery governing cell cycle progression at that checkpoint. For example, a pyrrolo[2,3-d]pyrimidine derivative was shown to cause an increase in the G0/G1 phase population in HepG2 cells, suggesting it blocks the transition from G1 to S phase. nih.gov Similarly, another derivative was found to induce G0/G1 phase arrest in WSU-DLCL-2 cells. nih.gov

Compound TypeCell LineMethodologyObserved EffectReference
Pyrrolo[2,3-d]pyrimidine derivative (5k)HepG2Flow cytometry with propidium iodide stainingArrest in G0-G1 phase nih.gov
Pyrido[2,3-d]pyrimidine derivative (4)MCF-7Flow cytometryArrest in G1 phase
Pyrrolo[2,3-d]pyrimidine derivative (2g)MIA PaCa-2Flow cytometryDown-regulation of phosphorylated Rb protein, indicating cell cycle effect scispace.com
Pyrrolo[2,3-d]pyrimidine derivative (B3)WSU-DLCL-2Flow cytometryArrest in G0/G1 phase nih.gov

Apoptosis Induction and Pathway Elucidation

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. Research into this compound derivatives has explored their ability to trigger this process in cancer cells and has sought to elucidate the specific molecular pathways involved.

One area of investigation has focused on the role of these compounds as multi-targeted kinase inhibitors. For instance, certain halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides have demonstrated promising cytotoxic effects against various cancer cell lines. nih.govresearchgate.net Mechanistic studies of a particularly potent compound in this series revealed its capacity to induce cell cycle arrest and apoptosis in HepG2 cells. nih.govresearchgate.net This was accompanied by a significant increase in the levels of pro-apoptotic proteins such as caspase-3 and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

Further studies have shown that pyrrolo[2,3-d]pyrimidine derivatives can activate the mitochondrial apoptotic pathway in lung and colon cancer cell lines. nih.gov The 4-chloropyrrolo[2,3-d]pyrimidine monomer 5f, for example, exhibited a pronounced growth-inhibitory effect on pancreatic adenocarcinoma (CFPAC-1) cells. nih.gov Subsequent analysis using an Annexin V assay confirmed that this strong inhibitory activity is linked to the induction of both apoptosis and primary necrosis. nih.gov

In glioma cells, a 7-H-pyrrolo[2,3-di]pyrimidine derivative (7-HPPD) has been shown to inhibit cell growth and proliferation by inducing apoptosis. ajol.info Evidence for apoptosis induction included the observation of chromatin material condensation, the presence of apoptotic bodies, and intense blue fluorescence in Hoechst 33342 stained cells. ajol.info Treatment with 7-HPPD also led to a significant increase in the proportion of cells in the G0/G1 phase of the cell cycle, and a corresponding decrease in the percentage of cells in the G2/M and S phases. ajol.info

Table 1: Effect of Compound 5k on Apoptotic Cell Distribution in HepG2 Cells

TreatmentPercentage of Necrotic Cells
Control1.58%
Compound 5k4.17%

Data suggests that treatment with compound 5k may influence cell death pathways in HepG2 cells, leading to an increase in both apoptosis and necrosis. nih.gov

Microtubule Dynamics and Assembly/Disassembly Assessments

Microtubules are dynamic protein polymers that are essential for various cellular processes, including cell division, and are a validated target for anticancer drugs. Certain derivatives of this compound have been identified as potent microtubule targeting agents (MTAs) that act by disrupting microtubule dynamics.

A series of N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines were found to possess microtubule depolymerizing activity. nih.gov These compounds function as colchicine (B1669291) site microtubule depolymerizing agents. nih.gov Structure-activity relationship (SAR) studies on pyrrolo[3,2-d]pyrimidine-based antitubulin agents have highlighted the critical role of the 5-methyl group for enhancing biological activity. nih.gov For example, a compound with a 5-methyl group was found to be 160-fold more potent in cellular microtubule depolymerization activity and 22-fold more potent in its antiproliferative effects compared to its 5-desmethyl counterpart. nih.gov

Further research on 4-substituted 5,6,7,8-tetrahydrobenzo researchgate.netbohrium.comthieno[2,3-d]pyrimidines, which are structurally related to the pyrrolo[3,2-d]pyrimidine core, has also yielded potent MTAs. One such compound was approximately 7-fold more potent in microtubule depolymerization assays than its lead compound. mdpi.com The most potent compound in this series for both microtubule depolymerizing and antiproliferative effects demonstrated an EC50 of 19 nM and an IC50 of 9.0 nM, respectively. mdpi.com

Table 2: Antiproliferative and Microtubule Depolymerization Effects of Selected Compounds

CompoundAntiproliferative IC50 (nM) in MDA-MB-435 cellsMicrotubule Depolymerization EC50 (nM)
4 9.019
5 < 40Not specified
7 < 40Not specified

Compounds were evaluated for their ability to inhibit the proliferation of MDA-MB-435 cancer cells and to depolymerize microtubules. mdpi.com

Investigation of Antimicrobial Activity

In addition to their anticancer properties, pyrrolo[3,2-d]pyrimidine derivatives have been investigated for their potential as antimicrobial agents.

Broad-Spectrum Antibacterial Screening

A series of newly synthesized pyrrolo[3,2-d]pyrimidine derivatives (4a-4f) underwent evaluation for their antibacterial activity against a panel of pathogenic bacteria, including both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli, and Salmonella) species. bohrium.comauctoresonline.org The antibacterial potential of these compounds was assessed using the agar (B569324) well diffusion and agar dilution methods to determine the diameter of the inhibition zone and the minimum inhibitory concentration (MIC). bohrium.comauctoresonline.org The results of this preliminary screening indicated that some of the synthesized compounds exhibited weak antibacterial activity against the tested bacterial strains. bohrium.comauctoresonline.org

Similarly, another study investigated the antimicrobial activities of a series of new pyrrolo[2,3-d]pyrimidine derivatives against Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans. nih.gov Certain derivatives in this series, namely compounds 3b, 3c, and 7e, displayed the best activity against S. aureus, with a MIC of 0.31 mg/mL, which was more potent than the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). nih.gov

Research into Mechanisms of Drug Resistance Circumvention

A significant challenge in cancer chemotherapy is the development of drug resistance. Researchers have been actively exploring the ability of this compound derivatives to overcome common mechanisms of resistance.

Studies on P-glycoprotein and Beta-III Tubulin Overexpression

Two major mechanisms that limit the clinical effectiveness of microtubule targeting agents are the expression of the drug efflux pump P-glycoprotein (Pgp) and the overexpression of the βIII-isotype of tubulin. nih.gov Several studies have demonstrated that certain pyrrolo[3,2-d]pyrimidine derivatives can circumvent these resistance mechanisms.

The ability of these compounds to overcome resistance is often quantified by a relative resistance (Rr) value, which is the ratio of the IC50 value in the resistant cell line to that in the parental (non-resistant) cell line. A low Rr value signifies that the compound is effective against the resistant cells. nih.gov For instance, a series of N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines were identified that could overcome tumor resistance mediated by both P-glycoprotein and βIII-tubulin expression. nih.gov

Similarly, pyrazolo[4,3-d]pyrimidines, which are structurally related to pyrrolo[3,2-d]pyrimidines, have also been shown to be poor substrates for βIII-tubulin. nih.gov For example, while paclitaxel (B517696) had a resistance ratio of 10.6 in βIII-tubulin overexpressing cells, several of the tested pyrazolo[4,3-d]pyrimidine compounds had Rr values of 1.6 or less, indicating their ability to bypass this resistance mechanism. nih.gov The 4-substituted 5,6,7,8-tetrahydrobenzo researchgate.netbohrium.comthieno[2,3-d]pyrimidines have also been shown to circumvent Pgp and βIII-tubulin mediated drug resistance. mdpi.com

Inhibition of Multidrug Resistance-Associated Protein 1 (MRP1)

Another important mechanism of drug resistance is the action of Multidrug Resistance-Associated Protein 1 (MRP1, also known as ABCC1). To address this, pyrrolo[2,3-d]pyrimidine and purine (B94841) derivatives with high lipophilicity and molecular weight have been developed as potent and selective inhibitors of MRP1. nih.gov The development of such inhibitors is a promising strategy to overcome non-response to chemotherapy in various cancers where MRP1 is implicated. nih.gov

Emerging Research Avenues and Future Directions for 2,6 Dimethyl 5h Pyrrolo 3,2 D Pyrimidine Analogues

Discovery of Novel Molecular Targets

While initial studies often focused on established targets like kinases, recent research has successfully identified novel molecular interactors for pyrrolo[3,2-d]pyrimidine derivatives, opening up new avenues for therapeutic intervention.

A significant breakthrough has been the targeting of enzymes involved in one-carbon (C1) metabolism, a critical pathway for cell proliferation and survival in cancer. Researchers have designed novel pyrrolo[3,2-d]pyrimidine compounds that inhibit mitochondrial and cytosolic C1 metabolism. nih.govscispace.com Specifically, these analogues have been shown to target serine hydroxymethyltransferase (SHMT) 1 and 2, key enzymes that are often upregulated in various cancers. nih.gov By inhibiting SHMT2, these compounds disrupt the supply of glycine (B1666218) and one-carbon units necessary for nucleotide and amino acid biosynthesis, thereby impeding tumor growth. nih.govscispace.com

Another novel target class identified for this scaffold is the microtubule network. Certain substituted pyrrolo[3,2-d]pyrimidines have been developed as water-soluble, microtubule-depolymerizing agents that bind to the colchicine (B1669291) site on tubulin. nih.gov This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, a mechanism distinct from many kinase inhibitors. For example, N-(4-methoxyphenyl)-N,2-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine was identified as a potent inhibitor of cellular proliferation through this mechanism. nih.gov

Furthermore, investigations into N5-substituted pyrrolo[3,2-d]pyrimidines suggest that these compounds may function as DNA alkylators or groove binders. mdpi.com This indicates a direct interaction with nucleic acids as a potential mechanism of action, representing another distinct and important area for therapeutic development. mdpi.com

Development of Multi-Targeted Ligands

The development of ligands that can simultaneously modulate multiple targets is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. The pyrrolo[3,2-d]pyrimidine scaffold has proven to be an excellent framework for creating such multi-targeted agents.

Building on the discovery of C1 metabolism inhibitors, researchers have developed pyrrolo[3,2-d]pyrimidine analogues that act as dual or multi-targeted inhibitors. nih.govnih.gov Lead compounds, such as AGF347, not only inhibit the mitochondrial enzyme SHMT2 but also target cytosolic enzymes involved in de novo purine (B94841) biosynthesis, namely β-glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.govnih.gov This multi-pronged attack on both mitochondrial and cytosolic C1 pathways demonstrates a powerful approach to disrupting cancer cell metabolism. nih.gov

The related pyrrolo[2,3-d]pyrimidine scaffold, a close regioisomer, has also shown significant promise in multi-targeted kinase inhibition. nih.govmdpi.com Compounds have been designed to inhibit several receptor tyrosine kinases simultaneously, such as EGFR, Her2, and VEGFR2, as well as cell cycle kinases like CDK2. nih.gov This strategy aims to block multiple signaling pathways that drive tumor growth and proliferation. The success with this related scaffold provides a strong rationale for designing 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine analogues with similar multi-kinase inhibitory profiles.

Innovative Synthetic Pathways for Enhanced Diversity

To explore the full potential of the pyrrolo[3,2-d]pyrimidine scaffold, chemists are developing innovative and efficient synthetic methods to generate a wide diversity of analogues. These new pathways allow for systematic modifications across the molecule, facilitating detailed structure-activity relationship (SAR) studies.

One approach involves building the heterocyclic system from a common pyrrole (B145914) precursor. A reported method describes the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidines from a 2,3-dicarboxypyrrole derivative. rsc.org This route functionalizes the pyrrole into azidocarbonyl intermediates, which, after a Curtius rearrangement and subsequent reactions, cyclize to form the desired pyrrolo[3,2-d]pyrimidine-2,4-dione core structure. rsc.org This provides a flexible method for introducing substituents onto the pyrimidine (B1678525) ring.

Another advanced strategy employs domino reactions to construct the core in a highly efficient manner. A methodology has been developed for synthesizing pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones through a sequence involving a Sonogashira coupling followed by a one-pot domino C–N coupling/hydroamination reaction. nih.gov This approach starts with readily available alkynylated uracils and various anilines, allowing for the introduction of diverse functional groups on both the pyrrole and pyrimidine rings of the final product. nih.gov Such innovative methods are crucial for rapidly creating libraries of compounds for biological screening.

Integration of Advanced Computational and Experimental Approaches in Drug Discovery

The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of new drug candidates based on the this compound scaffold.

Molecular modeling was instrumental in the design of the novel pyrrolo[3,2-d]pyrimidine inhibitors targeting SHMT2. nih.govscispace.com By understanding the three-dimensional structure of the enzyme's active site, researchers could rationally design molecules with a high predicted binding affinity, leading to the identification of potent lead compounds like AGF347. nih.gov Similarly, molecular docking studies have been used to understand how related pyrrolo[2,3-d]pyrimidine derivatives interact with kinase targets, providing insights that guide the synthesis of more potent and selective inhibitors. mdpi.comdntb.gov.ua

Experimental validation remains critical. The antiproliferative activity of novel N5-substituted pyrrolo[3,2-d]pyrimidines was screened against the National Cancer Institute's 60 human tumor cell line panel (NCI-60). mdpi.com The results were then analyzed using the COMPARE algorithm, a computational tool that matches the compounds' activity patterns with those of known anticancer agents to hypothesize a mechanism of action. mdpi.com This integration of large-scale experimental screening with powerful bioinformatic analysis allows for the rapid identification of both the potency and potential molecular targets of new analogues.

Exploration of New Therapeutic Applications Beyond Current Research

While much of the focus has been on oncology, the versatility of the pyrrolo[3,2-d]pyrimidine scaffold and its analogues suggests potential applications in a broader range of diseases.

The discovery of derivatives targeting the DNA Damage Response (DDR) pathway highlights one such area. For instance, analogues from the related pyrrolo[3,4-d]pyrimidine class have been identified as potent inhibitors of Ataxia telangiectasia and Rad3-related (ATR) kinase, a key protein in sensing and responding to replication stress. nih.gov This suggests that this compound derivatives could be developed as targeted agents for cancers with specific DDR deficiencies or as sensitizers for chemotherapy or radiation.

Another novel therapeutic strategy involves creating hybrid molecules that combine the pyrrolopyrimidine core with other pharmacophores. Researchers have designed pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids that function as dual degraders of Cyclin D1/3 and CDK4/6. rsc.org Unlike traditional inhibitors, these compounds facilitate the targeted degradation of these key cell cycle proteins via the ubiquitin-proteasome system, offering a completely new mechanism of action that could be effective against inhibitor-resistant tumors. rsc.org The exploration of such innovative constructs could expand the therapeutic utility of the this compound core into new realms of targeted protein degradation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine?

  • Methodological Answer : The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, 3-aminopyrrole intermediates can be heated with formamide or substituted amines under reflux conditions (methanol or ethanol as solvents) to form the pyrrolo[3,2-d]pyrimidine core. Crystallization from ethanol-DMF mixtures is commonly used for purification . Adapting these methods, the 2,6-dimethyl variant could be synthesized by introducing methyl groups at positions 2 and 6 via alkylation or using pre-methylated starting materials.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key characterization techniques include:

  • ¹H/¹³C NMR : To confirm methyl group positions (e.g., singlet peaks for symmetric methyl groups at δ ~2.6 ppm in DMSO-d₆) and aromatic protons.
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., [M+H]⁺ peak at m/z 163.1 for C₈H₉N₃).
  • IR Spectroscopy : To identify NH stretches (~3300 cm⁻¹) and aromatic C=C/C=N vibrations (~1600 cm⁻¹) .

Q. What are the common reaction pathways for modifying the pyrrolo[3,2-d]pyrimidine scaffold?

  • Methodological Answer : Electrophilic aromatic substitution (SEAr) and nucleophilic aromatic substitution (SNAr) are frequently employed. For instance:

  • Chlorination : POCl₃ or PCl₅ can introduce chloro groups at position 4 for further functionalization .
  • Amination : Refluxing with substituted anilines in methanol facilitates amine substitution at position 4 or 7 .

Advanced Research Questions

Q. How do the 2,6-dimethyl substituents influence binding to kinase ATP pockets (e.g., CHK1, VEGFR2)?

  • Methodological Answer : The methyl groups enhance hydrophobic interactions with the kinase "hinge region" (e.g., residues Glu-85, Cys-87 in CHK1) and improve steric fit in the ribose-binding pocket. Computational docking studies (e.g., using AutoDock Vina) and comparative IC₅₀ assays against methyl-free analogues can validate this. For example, methylated purine/pyrrolopyrimidine derivatives show 2–5x higher CHK1 inhibition than non-methylated counterparts .

Q. What experimental strategies resolve contradictions in reported biological activities of 2,6-dimethyl-pyrrolo[3,2-d]pyrimidine derivatives?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, ATP concentrations). To address this:

  • Standardize assays : Use isogenic cell lines (e.g., p53-deficient HT29 vs. p53-wildtype HCT116) to isolate compound effects.
  • Kinase selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Dose-response validation : Repeat IC₅₀ determinations with triplicate technical replicates to ensure reproducibility .

Q. How can structure-activity relationships (SAR) guide the design of 2,6-dimethyl-pyrrolo[3,2-d]pyrimidine-based inhibitors?

  • Methodological Answer : SAR studies focus on:

  • Position 4 modifications : Aryl amines (e.g., 4-methoxyphenyl) improve solubility and binding affinity to the "interior pocket" of kinases.
  • Position 7 functionalization : Carboxamide or cyano groups enhance hydrogen bonding with Asp-148 in CHK1 .
  • Methyl group optimization : Replace methyl with bulkier substituents (e.g., ethyl) to probe steric tolerance in the ATP-binding site .

Data Analysis and Experimental Design

Q. What statistical methods are critical for analyzing dose-response data in kinase inhibition assays?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values via four-parameter logistic curves. Apply the F-test to compare curve slopes for significant differences between analogues. Include controls (e.g., staurosporine for CHK1) to normalize inter-assay variability .

Q. How to design a robust SAR study for 2,6-dimethyl-pyrrolo[3,2-d]pyrimidine derivatives?

  • Methodological Answer :

  • Scaffold diversification : Synthesize 10–15 analogues with systematic substitutions (e.g., halogens, amines, aryl groups).
  • High-throughput screening : Use 384-well plates for parallelized kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay).
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .

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